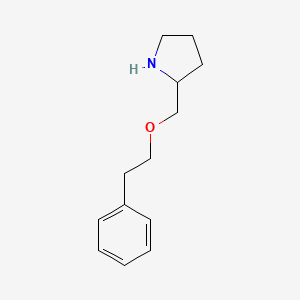

2-(Phenethoxymethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Architectures in Synthetic Chemistry

The importance of the pyrrolidine scaffold in synthetic chemistry is multifaceted. This saturated heterocyclic system offers a three-dimensional structure that is advantageous for exploring chemical space and achieving specific molecular geometries. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for the creation of chiral centers, which are critical for stereospecific interactions with biological targets. nih.gov

Furthermore, the nitrogen atom within the pyrrolidine ring provides a site for functionalization, enabling the synthesis of a wide variety of derivatives with diverse chemical and biological properties. nih.gov The synthetic accessibility and the ability to introduce various substituents at different positions on the ring have made pyrrolidines a staple in the synthesis of complex molecules, including alkaloids, amino acids, and pharmaceuticals. A vast number of pyrrolidine-containing drugs have been developed, targeting a wide range of diseases, highlighting the scaffold's therapeutic potential. frontiersin.org

Structural Context of 2-(Phenethoxymethyl)pyrrolidine within Pyrrolidine Derivatives

This compound is a specific derivative of the pyrrolidine scaffold. Its structure is characterized by a pyrrolidine ring substituted at the 2-position with a phenethoxymethyl group. This substituent consists of a phenethyl group (a phenyl ring attached to an ethyl group) linked to the pyrrolidine ring via an oxymethyl bridge (-OCH2-).

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Pyrrolidine |

| Substituent | Phenethoxymethyl |

| Linkage | Oxymethyl bridge (-OCH2-) |

| Key Moieties | Pyrrolidine ring, Phenyl ring, Ether linkage |

Current Research Trends for Substituted Pyrrolidines and the Potential for this compound Exploration

Current research on substituted pyrrolidines is vibrant and expansive, with a strong focus on their therapeutic applications. Scientists are actively exploring pyrrolidine derivatives for a multitude of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects. frontiersin.orgnih.govnih.gov The development of novel synthetic methodologies to access diverse and complex pyrrolidine structures remains a key area of investigation. researchgate.net

Structure-activity relationship (SAR) studies are a major trend, aiming to understand how different substituents on the pyrrolidine ring influence biological activity. nih.govnih.gov This knowledge is critical for the rational design of more potent and selective drug candidates. For instance, research on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine has demonstrated the potential of pyrrolidine derivatives as potent inhibitors of leukotriene A(4) hydrolase, an enzyme implicated in inflammatory diseases. nih.gov

Given these trends, this compound represents an intriguing yet underexplored molecule. The combination of the pyrrolidine scaffold with a phenethoxymethyl substituent suggests several potential avenues for research. Its structural similarity to known bioactive compounds indicates that it could be a candidate for screening in various biological assays. Future research could focus on its synthesis, stereochemical analysis, and evaluation of its potential pharmacological activities, drawing upon the extensive knowledge base of other substituted pyrrolidines. The exploration of such derivatives could lead to the discovery of new chemical entities with valuable therapeutic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(2-phenylethoxymethyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-10-15-11-13-7-4-9-14-13/h1-3,5-6,13-14H,4,7-11H2 |

InChI Key |

VPSQQUJHJAGFIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)COCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenethoxymethyl Pyrrolidine and Analogous Pyrrolidine Derivatives

Direct Synthesis Approaches to 2-(Phenethoxymethyl)pyrrolidine

Direct synthesis approaches are characterized by the straightforward construction of the target molecule, often in a limited number of steps. These methods can be further divided into strategies that build the pyrrolidine (B122466) ring with the phenethoxymethyl substituent already in place and those that introduce the phenethoxymethyl group onto a pre-existing pyrrolidine scaffold.

Strategies for Pyrrolidine Ring Formation with Phenethoxymethyl Substitution

One direct approach involves the cyclization of a linear precursor that already contains the phenethoxymethyl moiety. A plausible strategy is the reductive amination of a suitably designed aldehyde bearing a phenethoxymethyl group. For instance, the reductive amination of an appropriate phenethoxy-substituted aldehyde with an amino acid derivative like proline can lead to the formation of the pyrrolidine ring with the desired substituent at the 2-position. organic-chemistry.orgmdpi.com This method is advantageous as it can often be performed in a one-pot fashion and allows for the introduction of chirality if an enantiomerically pure amino acid is used. mdpi.com

Incorporation of Phenethoxymethyl Moiety via Etherification or Related Linkages

A more common and highly versatile strategy involves the etherification of a pre-formed 2-(hydroxymethyl)pyrrolidine derivative. This approach benefits from the commercial availability of both enantiomers of 2-(hydroxymethyl)pyrrolidine. Two classical and powerful methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.orgwikipedia.orgnumberanalytics.comorganicchemistrytutor.com In the context of synthesizing this compound, the sodium salt of a protected 2-(hydroxymethyl)pyrrolidine (the alkoxide) would be reacted with a phenethyl halide, such as phenethyl bromide. The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophilically attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the ether linkage. wikipedia.org The use of a primary halide like phenethyl bromide is ideal for this reaction as it minimizes the potential for competing elimination reactions. libretexts.org

The Mitsunobu reaction offers an alternative and often milder method for ether formation from an alcohol and a pronucleophile, in this case, phenethyl alcohol. wikipedia.orgorganic-chemistry.orgjkchemical.com This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile. A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol's stereocenter, which is a crucial consideration when using chiral starting materials. organic-chemistry.org

Multicomponent Reactions for Pyrrolidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity.

Mannich Reaction Strategies Utilizing Pyrrolidine and Related Phenethoxymethyl Precursors

The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.net While a direct Mannich reaction to form this compound is not straightforward, variations of this reaction could be envisioned. For example, a precursor containing a phenethoxymethyl group could potentially act as one of the components in a Mannich-type cyclization to form a substituted pyrrolidine ring. The development of asymmetric Mannich reactions, often catalyzed by proline and its derivatives, has expanded the utility of this reaction for the synthesis of chiral heterocycles. researchgate.net

Other Multicomponent Cyclization Approaches to Substituted Pyrrolidines

A variety of other multicomponent reactions have been developed for the synthesis of highly substituted pyrrolidines. These reactions often involve the generation of an intermediate, such as an azomethine ylide, which then undergoes a cycloaddition with a dipolarophile. The strategic selection of starting materials containing the desired phenethoxymethyl substituent could theoretically allow for the direct construction of this compound or its analogues in a single step.

Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and widely utilized method for the construction of five-membered rings like pyrrolidine. These reactions involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile).

The most common 1,3-dipole used for pyrrolidine synthesis is an azomethine ylide. Azomethine ylides can be generated in situ from various precursors, including the thermal or catalytic ring-opening of aziridines, the decarboxylation of α-amino acids, or the reaction of an amine with an aldehyde. Once formed, the azomethine ylide can react with a suitable alkene (dipolarophile) to afford the pyrrolidine ring. To synthesize this compound via this method, one could envision a scenario where either the azomethine ylide or the dipolarophile contains the phenethoxymethyl group. For example, an alkene bearing a phenethoxymethyl substituent could be reacted with a simple azomethine ylide. Alternatively, an aldehyde containing the phenethoxymethyl group could be used to generate the corresponding azomethine ylide, which would then react with a dipolarophile. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or auxiliaries.

1,3-Dipolar Cycloaddition for Pyrrolidine Formation

One of the most powerful and widely employed methods for constructing the five-membered pyrrolidine ring is the [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocycle. wikipedia.org For pyrrolidine synthesis, the key 1,3-dipole is an azomethine ylide.

Azomethine ylides are transient intermediates that can be generated in situ through various methods, such as the thermal or photochemical ring-opening of aziridines, or more commonly, by the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The subsequent reaction of the azomethine ylide with a suitable alkene (the dipolarophile) proceeds in a concerted fashion to yield the pyrrolidine ring with a high degree of stereospecificity. wikipedia.org This method is exceptionally versatile, allowing for the introduction of a wide range of substituents onto the pyrrolidine core by varying the components of the reaction. The reaction between an azomethine ylide and an alkene provides a direct pathway to the azacyclic structure of pyrrolidine. wikipedia.org

Multicomponent 1,3-dipolar cycloadditions have proven to be a highly efficient and direct route for building these nitrogen-containing skeletons. mdpi.com For instance, a three-component reaction involving isatins, α-amino acids, and various dipolarophiles like maleimides can produce functionalized spirooxindole pyrrolidines in high yields and with excellent diastereoselectivity. mdpi.com

| Dipolarophile | α-Amino Acid | Isatin | Yield (%) | Diastereomeric Ratio (dr) |

| N-Ethylmaleimide | L-Proline | 6-Bromoisatin | 94 | >99:1 |

| Various Maleimides | Various α-Amino Acids | Various Isatins | 76-95 | 17:1 to >99:1 |

| Methylene Indolinone | L-Proline | Isatin | 85 | 50:1 |

This table presents data from three-component 1,3-dipolar cycloaddition reactions to form complex pyrrolidine structures. Data sourced from MDPI. mdpi.com

Asymmetric Cycloaddition Strategies for Enantioenriched Pyrrolidine Scaffolds

The biological activity of pyrrolidine-containing molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric strategies to control the stereochemical outcome of pyrrolidine synthesis is of paramount importance. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent one of the most direct methods for the stereoselective preparation of biologically important pyrrolidines. rsc.orgrsc.org

These reactions utilize a chiral catalyst, typically a metal complex with a chiral ligand, to influence the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess. The versatility of this approach allows for access to a wide range of stereochemical patterns, including the generation of different stereoisomers from the same starting materials, a concept known as stereodivergent synthesis. rsc.org The use of chiral phosphoramidite (B1245037) ligands, for example, has been effective in developing enantioselective trimethylenemethane [3+2] cycloadditions. acs.org

Beyond cycloadditions, other asymmetric methods have been developed. The direct difunctionalization of a pyrrolidine moiety, such as through rhodium(II)-catalyzed C-H insertion reactions using donor-acceptor diazo precursors, can produce C₂-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

| Strategy | Catalyst/Method | Key Feature | Outcome |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Catalysts | Controls facial selectivity of ylide addition | Enantioenriched spiropyrrolidines rsc.org |

| Stereodivergent Cycloaddition | Varied Catalytic Systems | Access to different stereoisomers from same precursors | High stereochemical diversity rsc.org |

| Catalytic Asymmetric C–H Insertion | Rhodium(II) Catalysts | Direct difunctionalization of the pyrrolidine ring | C₂-symmetrical 2,5-disubstituted pyrrolidines acs.org |

This table summarizes various asymmetric strategies for synthesizing enantioenriched pyrrolidine scaffolds.

Cascade and Rearrangement Reactions for Pyrrolidine Core Construction

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. Acid catalysis can be a powerful tool to initiate such cascades for the construction of heterocyclic systems.

For example, a ruthenium-catalyzed process can generate exocyclic enol lactones from α,ω-alkynoic acids. In the presence of an arylethylamine and a Brønsted acid like trifluoroacetic acid (TFA), these intermediates undergo a cascade involving aminolysis and subsequent N-acyl iminium ion formation and cyclization. rsc.org This sequence provides access to aryl-fused heterocycles, a privileged scaffold in medicinal chemistry. rsc.org Similarly, an unprecedented cascade involving β-functionalization and aromatization of N-arylpyrrolidines has been established, proceeding through sequential double hydride transfer processes. acs.org While these examples may lead to pyrroles or fused systems, the underlying principles of acid-catalyzed cyclization of amine-containing intermediates are directly relevant to the formation of 2-arylpyrrolidine structures.

The wikipedia.orgmdpi.com-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a concerted, pericyclic mechanism. This rearrangement has been effectively employed in the context of pyrrolidine chemistry, particularly through the use of organocatalysis. Chiral pyrrolidine-based organocatalysts have been screened for their effectiveness in promoting the wikipedia.orgmdpi.com-Wittig rearrangement of allyloxyketones. researchgate.net

In this transformation, a chiral amine, such as a pyrrolidine derivative, facilitates the rearrangement to produce α-hydroxy ketones with newly formed stereocenters. The study of various pyrrolidine-based catalysts revealed that smaller, less hindered structures were often the most effective. researchgate.net This methodology highlights the dual role of the pyrrolidine scaffold: it can be the target of synthesis or, as in this case, a key component of a catalyst used to induce stereoselectivity in other reactions. researchgate.net Intramolecular Wittig reactions have also been utilized as part of one-pot sequences for the synthesis of complex cyclic systems. researchgate.net

Metal-Catalyzed and Organocatalytic Approaches to Substituted Pyrrolidines

Direct functionalization of C-H bonds represents one of the most step-economical strategies in modern organic synthesis. Intramolecular C-H amination provides a direct route to form the pyrrolidine ring by creating a C-N bond from an existing carbon backbone. This approach avoids the need for pre-functionalized starting materials, offering a more efficient synthesis.

Iron-catalyzed C-H amination has emerged as a flexible and efficient method for synthesizing pyrrolidines under mild and neutral conditions. thieme-connect.de The process involves an iron imido intermediate that undergoes C-H insertion to close the ring. A key challenge, product inhibition, was overcome by conducting the reaction in the presence of an anhydride (B1165640) (e.g., Boc anhydride), which protects the newly formed amine product in situ, allowing the catalyst to turn over. thieme-connect.de This method is most efficient for insertion into tertiary, benzylic, or allylic C-H bonds, though cyclization at secondary C-H bonds is also possible. thieme-connect.de

Copper-catalyzed radical relay mechanisms have also been developed for selective δ C-H amination. researchgate.net This strategy uses a radical process involving intramolecular hydrogen atom transfer (HAT) to achieve cyclization, providing another powerful tool for pyrrolidine synthesis from linear sulfonamide precursors. researchgate.net

| Metal Catalyst | Key Features | Substrate | Outcome |

| Iron (Fe) | Utilizes iron imido complexes; overcomes product inhibition with in situ protection. | Alkyl azides | Substituted pyrrolidines thieme-connect.de |

| Copper (Cu) | Employs a radical relay mechanism via intramolecular Hydrogen Atom Transfer (HAT). | N-Fluoro sulfonamides | δ-Arylated sulfonamides, precursors to pyrrolidines researchgate.net |

This table outlines metal-catalyzed C-H amination approaches for pyrrolidine ring closure.

Borrowing Hydrogen Annulation for Chiral N-Heterocycles

The "borrowing hydrogen" methodology represents a highly efficient and atom-economical strategy for the synthesis of N-heterocycles. This approach involves the temporary oxidation of an alcohol to an aldehyde by a transition-metal catalyst, which then reacts with an amine to form an imine. The same catalyst, which had stored the hydrogen, then reduces the imine and facilitates a subsequent cyclization, ultimately forming the saturated aza-heterocycle. This process is advantageous due to its use of readily available starting materials, such as diols and amines, and the generation of water as the primary byproduct. rsc.org

Recent advancements have focused on the development of stereocontrolled borrowing hydrogen annulation reactions to produce enantioenriched chiral N-heterocycles, including pyrrolidines. Iridium-based catalysts have proven particularly effective in this domain. An iridium-catalyzed method has been reported for the synthesis of a variety of substituted saturated aza-heterocycles from diols and amines. rsc.org This strategy can be applied to create pyrrolidines with substituents at various positions. rsc.orgsci-hub.se Notably, conducting the reaction in water as the solvent allows for the annulation of enantiopure diols with minimal racemization, yielding highly enantioenriched C3 and C4-substituted saturated aza-heterocycles. rsc.orgsci-hub.se

A significant breakthrough is the enantioconvergent borrowing hydrogen annulation, which allows for the synthesis of chiral N-heterocycles from simple racemic diols and primary amines. acs.org The key to this highly efficient and enantioselective transformation is the use of a chiral amine-derived iridacycle catalyst. acs.org This method facilitates the one-step construction of two C-N bonds and provides rapid access to a diverse range of enantioenriched pyrrolidines. acs.org In addition to iridium, earth-abundant metals like nickel have also been employed in catalyzing borrowing hydrogen annulations for the synthesis of various nitrogen-containing heterocycles, highlighting the sustainability of this approach. rsc.org

Table 1: Iridium-Catalyzed Hydrogen Borrowing Annulation for the Synthesis of Substituted Pyrrolidines sci-hub.se

| Entry | Diol Substrate | Amine | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 1-Phenyl-1,4-butanediol | Benzylamine | 1-Benzyl-2-phenylpyrrolidine | 95 | - |

| 2 | 1,4-Pentanediol | Benzylamine | 1-Benzyl-2-methylpyrrolidine | 81 | - |

| 3 | 1-Phenyl-1,4-pentanediol | Benzylamine | 1-Benzyl-5-methyl-2-phenylpyrrolidine | 92 | 55:45 |

| 4 | (S)-1-Phenyl-1,4-butanediol | Benzylamine | (S)-1-Benzyl-2-phenylpyrrolidine | 85 | >99:1 |

| 5 | (R)-2-Methyl-1,4-butanediol | Benzylamine | (R)-1-Benzyl-3-methylpyrrolidine | 79 | 83:17 |

Copper-Catalyzed Intramolecular Amination Methods for Pyrrolidines

Copper-catalyzed intramolecular amination reactions provide a powerful and direct route for the synthesis of pyrrolidine rings. These methods often involve the formation of a carbon-nitrogen bond within a single molecule, leading to cyclization.

One prominent method is the copper-promoted intramolecular aminooxygenation of alkenes. This approach has been developed for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov In this reaction, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereoselectivity and in excellent yields. nih.gov Conversely, substrates with γ-substituents tend to favor the formation of 2,3-trans pyrrolidine adducts, albeit with more moderate selectivity. nih.gov A key advantage of this copper-promoted method is that it does not necessitate additional coordinating groups on the substrate to achieve high levels of diastereoselectivity, unlike some other metal-catalyzed systems. nih.gov Mechanistic studies suggest that these reactions may proceed through a primary carbon radical intermediate. nih.gov

Another significant advancement in this area is the copper-catalyzed intramolecular C-H amination of N-halide amides. nih.govacs.org Researchers have developed a method using [TpxCuL] complexes as precatalysts (where Tpx is a tris(pyrazolyl)borate ligand) for the synthesis of pyrrolidines from N-fluoride amides. nih.govacs.orgacs.org This system is notable as it effectively induces C-N bond formation, whereas other systems often favor C-C bond formation. acs.org Mechanistic investigations, supported by both experimental data and DFT calculations, have shed light on the reaction pathway. nih.govresearchgate.net These studies indicate that the use of N-fluoride substrates is generally preferred over N-chloride substrates due to more favorable reaction pathways. acs.org Furthermore, the nature of the substituents on the tris(pyrazolyl)borate ligand of the copper catalyst can influence the reaction's efficiency. acs.org Evidence also points to the formation of a Cu-F bond as an intermediate step in the catalytic cycle. nih.govacs.org

Table 2: Copper-Promoted Diastereoselective Intramolecular Aminooxygenation of Alkenes nih.gov

| Substrate | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Yield (%) |

| α-Substituted 4-pentenyl sulfonamide | 2,5-cis | >20:1 | 76-97 |

| γ-Substituted 4-pentenyl sulfonamide | 2,3-trans | ~3:1 | - |

| N-Substituent tethered to α-carbon | 2,5-trans | Exclusive | - |

Stereoselective Synthesis and Chiral Control Involving 2 Phenethoxymethyl Pyrrolidine Analogues

Role of Chiral Pyrrolidines as Chiral Auxiliaries in Asymmetric Synthesis

Chiral pyrrolidines are pivotal in asymmetric synthesis, where they serve as chiral auxiliaries to guide the stereochemical outcome of reactions. nih.govwikipedia.orgnih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the formation of new stereocenters. wikipedia.org C₂-symmetrical 2,5-disubstituted pyrrolidines, for instance, have been extensively used as chiral auxiliaries in a variety of chemical transformations. nih.gov The inherent chirality of the pyrrolidine (B122466) auxiliary biases the reaction pathway, leading to the preferential formation of one enantiomer or diastereomer over the other. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse.

The effectiveness of chiral pyrrolidines as auxiliaries stems from their rigid, cyclic structure which creates a well-defined chiral environment around the reaction center. This steric and electronic influence directs the approach of reagents, leading to high levels of stereocontrol. For example, pyrrolidine-based auxiliaries have been instrumental in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org

Enantioselective Pyrrolidine Synthesis via Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for the synthesis of chiral compounds. nih.govacs.org Chiral pyrrolidines and their derivatives are not only synthetic targets but also act as highly effective organocatalysts themselves. nih.gov

Chiral Phosphoric Acid Catalysis for Pyrrolidine Formation

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven to be highly versatile in a wide range of asymmetric transformations, including the synthesis of chiral pyrrolidines. nih.govsigmaaldrich.comrsc.org The general mechanism involves the activation of an electrophile by the proton of the phosphoric acid, forming a chiral ion pair with the phosphate (B84403) anion. This chiral environment then directs the nucleophilic attack, leading to the formation of the product with high enantioselectivity. irb.hr

A notable application of CPA catalysis is the "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.govwhiterose.ac.uk In this strategy, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, yielding the desired pyrrolidine with high enantioselectivity. nih.govwhiterose.ac.uk Density functional theory (DFT) studies have supported the aza-Michael cyclization as the rate- and stereochemistry-determining step. nih.govwhiterose.ac.uk

CPAs have also been successfully employed in the asymmetric aza-Friedel–Crafts reaction of pyrrolinone ketimines with phenolic compounds to construct functionalized pyrrolinone derivatives bearing a geminal diamine core. rsc.org These reactions proceed in good to excellent yields and with high enantioselectivities. rsc.org

| Catalyst Type | Reaction | Key Features | Yield/Selectivity |

| Chiral Phosphoric Acid | "Clip-Cycle" Synthesis of Pyrrolidines | Enantioselective intramolecular aza-Michael cyclization. | High enantioselectivities. nih.govwhiterose.ac.uk |

| Chiral Phosphoric Acid | Aza-Friedel–Crafts of Pyrrolinone Ketimines | Construction of functionalized pyrrolinones. | Good to excellent yields, high enantioselectivities. rsc.org |

Pyrrolidine-Based Organocatalysts in Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. acs.org Pyrrolidine-based organocatalysts have been extensively developed to perform this reaction asymmetrically. acs.orgrsc.orgacs.orgnih.govrsc.org

A common strategy involves the reaction of a ketone with the secondary amine of the pyrrolidine catalyst to form a chiral enamine intermediate. This enamine then reacts with a Michael acceptor, such as a nitroolefin. The stereochemistry of the resulting product is controlled by the chiral environment of the catalyst. acs.org For instance, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the Michael addition of various aldehydes and ketones to nitroolefins, affording products in nearly quantitative yields with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). rsc.org

Researchers have designed various pyrrolidine-based catalysts with different substituents to optimize their catalytic activity and selectivity. For example, pyrrolidine-pyridine conjugate base catalysts have been developed, where the pyridine (B92270) moiety is thought to facilitate enamine formation and shield one face of the enamine, directing the approach of the electrophile. acs.org Similarly, pyrrolidine-oxadiazolone based organocatalysts have been shown to be efficient for stereoselective 1,4-conjugated Michael additions, achieving high chemical yields (up to 97%), diastereoselectivity (>97:3 dr), and enantioselectivity (up to 99% ee). acs.org

| Catalyst Type | Reactants | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Bifunctional Pyrrolidine-based | Aldehydes/Ketones + Nitroolefins | Almost quantitative | up to 98:2 | up to 97% (aldehydes), up to 99% (ketones) rsc.org |

| Pyrrolidine-Pyridine Conjugate Base | Ketones + Nitroolefins | up to 100% | up to 99:1 (syn/anti) | up to 99% acs.org |

| Pyrrolidine-Oxadiazolone based | Ketones + Nitrostyrene | up to 97% | >97:3 | up to 99% acs.org |

Asymmetric Intramolecular Aza-Michael Cyclization

The asymmetric intramolecular aza-Michael (IMAM) reaction is a powerful strategy for the synthesis of nitrogen-containing heterocycles like pyrrolidines, establishing a nitrogen-substituted stereocenter. researchgate.netacs.org This reaction has found widespread application in the total synthesis of alkaloids and other biologically relevant compounds. researchgate.net

Organocatalysis has been instrumental in the development of asymmetric IMAM reactions. researchgate.net For instance, a highly diastereo- and enantioselective organocatalytic cascade reaction has been developed to synthesize polysubstituted pyrrolidines. acs.orgfigshare.com This domino reaction combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization, both catalyzed by a Cinchona alkaloid-derived carbamate (B1207046) organocatalyst, to achieve high stereoselectivity. acs.orgfigshare.com

Chiral phosphoric acids have also been utilized to catalyze enantioselective intramolecular aza-Michael cyclizations. nih.govwhiterose.ac.ukresearchgate.net In the "clip-cycle" methodology, the CPA-catalyzed cyclization of an activated alkene forms the pyrrolidine ring with high enantioselectivity. nih.govwhiterose.ac.uk This approach has been successfully applied to the synthesis of N-methylpyrrolidine alkaloids. nih.gov

Asymmetric Metal-Catalyzed Transformations for Chiral Pyrrolidines

In addition to organocatalysis, asymmetric metal-catalyzed reactions represent a cornerstone for the synthesis of chiral pyrrolidines. acs.orgacs.org These methods often offer high efficiency and stereoselectivity.

Chiral-at-Metal Ruthenium Complexes in Asymmetric C-H Amination to α-Aryl Pyrrolidines

A fascinating and relatively recent development in asymmetric catalysis is the use of "chiral-at-metal" complexes, where the chirality of the catalyst originates from the stereogenic metal center itself, rather than from chiral ligands. acs.orgrsc.org

C₂-symmetric chiral-at-ruthenium complexes, constructed from achiral bidentate N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands, have demonstrated exceptional catalytic activity and stereocontrol in asymmetric nitrene C(sp³)–H insertion reactions. acs.org These reactions provide a direct route to chiral amines by converting C-H bonds into C-N bonds, bypassing the need for pre-functionalized starting materials. acs.org The helical arrangement of the achiral ligands around the ruthenium center creates a robust and highly active chiral catalyst. acs.org

These chiral-at-ruthenium catalysts have been successfully applied to ring-closing C-H amination reactions to produce chiral cyclic amines, including pyrrolidines, with high yields and excellent enantioselectivities, even at low catalyst loadings. acs.org This methodology represents a powerful tool for the synthesis of α-aryl pyrrolidines and other chiral nitrogen heterocycles.

Ligand-Mediated Stereocontrol in Pyrrolidine Synthesis

The synthesis of specific stereoisomers of pyrrolidine derivatives, including analogues of 2-(phenethoxymethyl)pyrrolidine, is highly dependent on stereocontrol, which can be effectively achieved through the use of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of reactants, thereby favoring the formation of one stereoisomer over others.

A variety of metal catalysts and ligands have been developed for the stereoselective synthesis of pyrrolidines. For instance, copper-tris(pyrazolyl)borate (Tpˣ) complexes have been studied for their role in intramolecular C-H amination reactions to form pyrrolidines and piperidines. acs.org The steric and electronic properties of the Tpˣ ligand, modified by different substituents on the pyrazolyl rings, can influence the diastereoselectivity of the cyclization. acs.org While a significant impact on diastereoselectivity was not always observed, a correlation has been noted between the ligand's electronic properties and the catalytic efficiency. acs.org

Rhodium-catalyzed asymmetric arylation of N-tosylaldimines represents another powerful method for accessing chiral 2-aryl pyrrolidines. The use of chiral bicyclo[3.3.0]octadiene ligands in combination with a rhodium hydroxide (B78521) complex under neutral conditions allows for high enantioselectivity. organic-chemistry.org This method can be integrated into a one-pot procedure to produce the final chiral pyrrolidine derivatives. organic-chemistry.org

Palladium-catalyzed asymmetric allylic substitution is a well-established C-N bond-forming reaction that has been adapted for pyrrolidine synthesis. Chiral ligands, often featuring a pyrrolidine scaffold themselves, are crucial for inducing enantioselectivity. researchgate.net For example, P,N-ligands derived from a pyrrolidine backbone have been synthesized and used in the palladium-catalyzed asymmetric allylic alkylation of dimethyl malonate, achieving moderate to good enantioselectivities. researchgate.net The stereochemical outcome in these reactions is often dictated by the stability of the intermediate allyl-palladium complexes, which is influenced by the chiral ligand. researchgate.net

The following table summarizes selected ligand systems used in the stereocontrolled synthesis of pyrrolidine derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Key Finding |

| [TpˣCuL] Complexes | Intramolecular C-H Amination | N-fluoride amides | Ligand's electronic properties correlate with catalytic activity. acs.org |

| Rhodium / Chiral diene ligand | Asymmetric Arylation | Aliphatic N-tosylaldimines | High enantioselectivity in the synthesis of 2-aryl pyrrolidines. organic-chemistry.org |

| Palladium / Chiral P,N-ligands | Asymmetric Allylic Alkylation | Dimethyl malonate, Allylic acetates | Enantioselectivities up to 84% ee were achieved. researchgate.net |

Diastereoselective Synthetic Strategies for this compound Related Compounds

Control of Diastereoselectivity in Cycloaddition Reactions to Pyrrolidines

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and widely used methods for the synthesis of the pyrrolidine ring system. acs.org This approach allows for the creation of multiple stereocenters in a single step, making control of diastereoselectivity a critical aspect of the synthetic design. acs.org

The diastereoselectivity of these 1,3-dipolar cycloadditions can be controlled through several strategies. One common approach involves the use of a chiral auxiliary on the azomethine ylide precursor or the dipolarophile. For example, the N-tert-butanesulfinylimine group has been shown to be an effective chiral director in [3+2] cycloadditions with azomethine ylides. acs.org When attached to a 1-azadiene, this sulfinyl group induces a high degree of diastereoselectivity, allowing for the synthesis of densely substituted pyrrolidines with up to four stereogenic centers. The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org

Another strategy involves tuning the reaction pathway to favor a specific diastereomer. In syntheses involving azomethine ylide cycloaddition followed by a nucleophilic cyclization, the choice of metal and demetalation conditions for generating the ylide from tin- or silicon-substituted iminium ions can dictate the stereochemical outcome. nih.govscholaris.ca By carefully selecting the reaction conditions, it is possible to suppress the formation of undesired endo/exo mixtures and obtain substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. nih.govscholaris.ca

The development of three-component [3+2] cycloaddition reactions has also provided a highly efficient route to spirooxindole-pyrrolidines. nih.gov In these reactions, the diastereoselectivity is influenced by additives such as benzoic acid, which promotes the cycloaddition of a specific azomethine ylide isomer with an olefinic oxindole, leading to a major diastereomer. nih.gov However, the substrate scope can be limited; for example, reactions with aliphatic aldehydes may result in complex mixtures of diastereomers due to lower reactivity and selectivity. nih.gov

The table below details examples of diastereoselective cycloaddition reactions for pyrrolidine synthesis.

| Reaction Type | Key Reactants | Catalyst/Auxiliary | Diastereoselectivity Outcome |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Ag₂CO₃ | High regio- and diastereoselectivity, inducing (2S,3R,4S,5R) configuration. acs.org |

| [3+2] Cycloaddition & Nucleophilic Cyclization | Tin- or silicon-substituted iminium ions, Alkenes | - | Tuned mechanistic path affords high diastereomeric purity by avoiding endo/exo mixtures. nih.govscholaris.ca |

| Three-Component [3+2] Cycloaddition | Tetrahydroisoquinoline, Aldehydes, Olefinic oxindoles | Benzoic Acid | Promotes formation of a major diastereomer. nih.gov |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | - | Often yields mixtures of endo and exo cycloadducts without specific controls. scholaris.caacs.org |

Catalytic Applications of Pyrrolidine Based Systems with Structural Relevance to 2 Phenethoxymethyl Pyrrolidine

Pyrrolidine (B122466) Derivatives as Organocatalysts

Chiral pyrrolidines have emerged as highly effective organocatalysts, capable of promoting a wide range of asymmetric transformations with high efficiency and enantioselectivity, often under environmentally benign conditions. researchgate.net Their catalytic activity is primarily based on their ability to form key reactive intermediates, such as enamines or iminium ions, with carbonyl compounds. researchgate.net

The design of effective pyrrolidine-based organocatalysts hinges on several key principles aimed at maximizing stereocontrol. A fundamental aspect is the introduction of bulky substituents at the C2 position of the pyrrolidine ring. whiterose.ac.uk These substituents create a sterically demanding environment that effectively shields one face of the reactive enamine or iminium intermediate, directing the approach of the electrophile to the less hindered face and thus inducing high enantioselectivity. whiterose.ac.uk

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. Pyrrolidine-based organocatalysts, particularly diarylprolinol silyl (B83357) ethers and their derivatives, are exceptionally effective in catalyzing this transformation. whiterose.ac.uk

In a typical catalytic cycle, the secondary amine of the pyrrolidine catalyst condenses with an aldehyde or ketone donor to form an enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin). The stereochemical outcome of the reaction is dictated by the catalyst's chiral scaffold, which directs the approach of the nitroolefin to the enamine. nih.gov

Researchers have synthesized and evaluated a variety of pyrrolidine-based organocatalysts for the Michael addition of aldehydes and ketones to nitroolefins. For instance, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been shown to be effective, achieving enantioselectivities of up to 85% ee for the addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. whiterose.ac.uknih.gov In other studies, d-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have demonstrated excellent performance in the Michael addition of aldehydes to β-nitroalkenes at room temperature, affording γ-nitro aldehydes in high yields (up to 95%), with high diastereoselectivity (up to >99:1) and enantioselectivity (up to 97% ee). acs.org Similarly, pyrrolidine-oxadiazolone conjugates have been successfully employed as organocatalysts, yielding Michael adducts with up to 99% ee and >97:3 diastereomeric ratio. researchgate.net

Below is a table summarizing the performance of selected pyrrolidine-based organocatalysts in asymmetric Michael additions:

| Catalyst Type | Donor | Acceptor | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) |

| Pyrrolidine with 1,3-dioxolane substituent nih.gov | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 87 | 92:8 | 85 (syn) |

| d-Prolinamide with trifluoromethylsulfonamide acs.org | Isobutyraldehyde | β-Nitrostyyrene | Toluene | 10 | up to 95 | >99:1 | up to 97 |

| Pyrrolidine-oxadiazolone conjugate researchgate.net | Cyclohexanone | Nitrostyrene | Ethanol | 10 | 80 | >97:3 | 97 (syn) |

While the application of pyrrolidine-based organocatalysts is most prominent in addition reactions, they have also been employed in rearrangement reactions. For example, a tandem hydroamination/semipinacol rearrangement has been utilized in the synthesis of the pyrrolidine ring itself within certain organocatalysts. researchgate.net This demonstrates the versatility of the pyrrolidine scaffold in facilitating complex chemical transformations.

Pyrrolidines as Ligands for Transition Metal Catalysis

Beyond their role as organocatalysts, pyrrolidine derivatives are widely used as chiral ligands in transition metal-catalyzed asymmetric reactions. ehu.es The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and by installing appropriate substituents, a chiral environment can be created around the metal, enabling enantioselective transformations. rsc.org

The success of chiral pyrrolidine ligands in asymmetric metal catalysis stems from their ability to form stable and well-defined complexes with a variety of transition metals, including palladium, rhodium, iridium, and iron. rsc.orgdntb.gov.ua The C2-symmetry often found in 2,5-disubstituted pyrrolidine ligands is a particularly advantageous feature, as it can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. acs.org

A notable example is the use of a rigid 2-(2-pyrrolidinyl)pyrrolidine backbone as a tetradentate chiral ligand for iron. This ligand provides excellent control over the metal-centered configuration, affording a single stereoisomer of the iron complex. rsc.orgacs.org In such systems, the chiral ligand is primarily responsible for establishing the metal-centered configuration, which in turn dictates the asymmetric induction of the catalytic reaction. rsc.org

The performance of a pyrrolidine-based ligand in transition metal catalysis is highly dependent on the nature of its substituents. These substituents exert both steric and electronic effects that can significantly influence the reactivity and selectivity of the metal catalyst.

Steric effects are crucial for creating a chiral pocket around the metal center. Bulky substituents can effectively block certain coordination sites or shield specific quadrants around the metal, thereby directing the substrate's approach and controlling the stereochemical outcome of the reaction. nih.gov For instance, in the context of a 2-(phenethoxymethyl)pyrrolidine ligand, the phenethoxymethyl group would occupy a specific region of space around the metal center. The size and conformation of this group would influence the accessibility of substrates to the catalytic site.

Electronic effects of substituents can modulate the electron density at the metal center, which in turn affects its catalytic activity. Electron-donating groups can increase the electron density on the metal, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic. The ether oxygen in a phenethoxymethyl-like substituent could potentially act as a hemilabile coordinating group, temporarily binding to the metal center and influencing the stability of catalytic intermediates. The interplay of these steric and electronic contributions is key to optimizing ligand performance for a specific catalytic transformation. nih.gov

Mechanistic and Computational Studies on Reactions Involving Pyrrolidine Derivatization

Mechanistic Investigations of Pyrrolidine-Forming Reactions

The synthesis of the pyrrolidine (B122466) ring is a cornerstone of modern organic and medicinal chemistry, prompting extensive investigation into the underlying mechanisms of these transformations. nih.gov

The formation of pyrrolidine derivatives can be achieved through a diverse array of reaction pathways, each with unique mechanistic features.

Intramolecular C–H Amination: Copper-catalyzed intramolecular C-H amination of N-fluoro and N-chloro amides represents a significant method for pyrrolidine synthesis. nih.govacs.org Mechanistic studies, combining experiments with Density Functional Theory (DFT) calculations, have proposed a catalytic cycle involving a Cu(I)/Cu(II) pathway. acs.org The nature of the halide on the amide substrate significantly influences the reaction, with N-fluoro compounds being preferred due to more favorable reaction pathways compared to their N-chloro counterparts. nih.govacs.org

Cascade Reactions: Catalytic cascade reactions provide an efficient route to pyrrolidine derivatives. One such method involves the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes, catalyzed by a platinum/triflic acid system. nih.gov This process is believed to start with a platinum-catalyzed cycloisomerization of the alkynamine, followed by a Brønsted acid-promoted nucleophilic addition and subsequent trapping of the resulting cationic species. nih.gov

Ring Contraction and Rearrangement: Pyrrolidines can be synthesized through the rearrangement of larger ring systems. For instance, the oxidative rearrangement of N-H piperidines using PhI(OAc)2 leads to the formation of pyrrolidine derivatives through iminium ion intermediates. researchgate.net Another approach is the borane-catalyzed contraction of saturated N-hydroxy azacycles, which reorganizes the molecular connectivity without altering the chemical formula. researchgate.net

Cycloaddition Reactions: Formal [3+2] cycloadditions, such as the titanium-catalyzed reaction of N-acylaziridines and alkenes, offer a redox-neutral pathway to pyrrolidines via a redox-relay mechanism involving radical intermediates. organic-chemistry.org

Palladium-Catalyzed Carboamination: The palladium-catalyzed carboamination of (hetero)arylthianthrenium triflates with alkenes proceeds through a syn-heteropalladation mechanistic pathway to yield biologically relevant pyrrolidine structures. organic-chemistry.org

Table 1: Selected Reaction Pathways for Pyrrolidine Synthesis

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Product Scope |

|---|---|---|---|

| Intramolecular C-H Amination | [TpxCuL] complexes | Cu(I)/Cu(II) catalytic cycle | Pyrrolidines and Piperidines |

| Cascade Reaction | Platinum/Triflic Acid | Initial cycloisomerization followed by nucleophilic addition | Substituted Pyrrolidines |

| Ring Contraction | PhI(OAc)2 or Borane Catalysts | Formation of iminium ion intermediates or Stieglitz-type rearrangement | Pyrrolidine Derivatives |

| [3+2] Cycloaddition | Titanium Catalysts | Redox-relay mechanism with radical intermediates | Substituted Pyrrolidines |

The transient species formed during a reaction are pivotal to its outcome. In pyrrolidine synthesis, several key intermediates have been identified or proposed.

Iminium Ions: Iminium ion intermediates are central to various pyrrolidine-forming reactions. They are notably formed during the ring contraction of piperidines, where they are subsequently trapped by nucleophiles to yield the final pyrrolidine product. researchgate.net In borane-catalyzed dehydrogenation of pyrrolidines to pyrroles, an iminium borohydride (B1222165) is formed after a hydride abstraction from the pyrrolidine ring. acs.org

Metal-Imido Species: Early transition metal-imido complexes are key intermediates in the synthesis of many nitrogen-containing compounds, including heterocycles. nih.gov The metal-nitrogen double bond of the imido group can undergo a [2+2] cycloaddition with unsaturated molecules like alkynes to form azametallacyclic intermediates. nih.gov These four-membered metallacycles are crucial precursors; for example, thermolysis of certain titanacyclopentadienes containing a Ti=NR moiety leads to pyrrole (B145914) derivatives through reductive elimination. nih.gov In some catalytic systems, such as a vanadium-catalyzed pyrrole formation, a bis(imido)vanadium(V) species is the active intermediate. nih.gov

Enamines: In organocatalysis, particularly reactions catalyzed by proline and its derivatives, the formation of an enamine intermediate is a critical step. nih.govmdpi.com The reaction between the catalyst and a carbonyl compound (like an aldehyde or ketone) generates the enamine, which then acts as the nucleophile in subsequent bond-forming steps. nih.gov

Density Functional Theory (DFT) Studies Applied to Pyrrolidine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of pyrrolidine chemistry. environmentaljournals.orgnih.govnih.gov DFT allows for the detailed examination of reaction mechanisms, stereochemical outcomes, and catalytic processes at a molecular level. rsc.org

DFT calculations provide profound insights into the origins of stereoselectivity in reactions that form or involve pyrrolidines.

Transition State Analysis: The stereochemical outcome of a reaction is often determined at the transition state of the rate-determining step. DFT is used to model these transition states and analyze their relative energies. For instance, in proline-catalyzed aldol (B89426) reactions, the stereoselectivity is explained by analyzing transition state models where factors like hydrogen bonding and the geometry of proton transfer play crucial roles. nih.gov

Influence of Substituents and Ring Conformation: The conformation of the pyrrolidine ring and the nature of its substituents heavily influence reactivity and selectivity. Computational studies on proline-related catalysts have shown that substituents can induce steric repulsion that favors one ring conformation (e.g., "up" or "down") over another, thereby impacting the stereochemical outcome. nih.gov Similarly, studies on difluorinated pyrrolidines have used DFT to show that the conformational space is significantly dictated by the anomeric effect between the nitrogen lone pair and the C-F antibonding orbital. beilstein-journals.org

Predicting Stereoselectivity: By calculating the energy profiles for different reaction pathways leading to various stereoisomers, DFT can help predict which product will be favored. emich.edu In the study of an aza-Cope-Mannich reaction to form a pyrrolidine, computational methods were used to delineate the energy profile and determine how electron-withdrawing groups and bulky substituents affect the stereoselectivity of the reaction. emich.edu

A catalytic cycle is a multi-step mechanism involving a catalyst that is regenerated at the end of the process. wikipedia.org DFT is instrumental in mapping these cycles.

Elucidating Reaction Steps: DFT calculations help to detail each step of a catalytic cycle, from reactant binding to product release. In the copper-catalyzed C-H amination to form pyrrolidines, DFT was used to compare the free energy profiles for N-fluoro versus N-chloro substrates, revealing that the fluorine-based pathway was more favorable. nih.govacs.org The calculations identified key intermediates and transition states throughout the Cu(I)/Cu(II) cycle. acs.org

Role of Precatalysts: Many catalytic reactions involve a precatalyst that is converted into the active catalytic species under the reaction conditions. wikipedia.org DFT can model this activation step. For example, in the borane-catalyzed dehydrogenation of pyrrolidines, the active B(C₆F₅)₃ catalyst is formed in situ from its water adduct. acs.org

Frustrated Lewis Pairs (FLPs): DFT studies have been crucial in understanding catalytic cycles that operate via Frustrated Lewis Pair (FLP) mechanisms. In the triarylborane-catalyzed hydrogenation of indoles to form indolines (which contain a pyrrolidine ring fused to a benzene (B151609) ring), mechanistic studies revealed a switching of Lewis bases during the H₂ cleavage steps, a detail elucidated through computational analysis. acs.org

Beyond rationalizing observed results, computational methods are increasingly used to predict the outcomes of unknown or un-tested reactions. mi-6.co.jpnih.govnih.gov

Kinetic vs. Thermodynamic Control: DFT calculations can determine whether a reaction is under kinetic or thermodynamic control by comparing the activation energies of transition states with the relative stabilities of the final products. In a study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that the formation of the main product was favored due to kinetic selectivity (a lower activation barrier), rather than thermodynamic stability. nih.gov

Template-Free Prediction: Modern approaches combine computational chemistry with machine learning to predict reaction outcomes without relying on predefined reaction rules or templates. mi-6.co.jpyoutube.com These models learn reaction patterns directly from large datasets of known reactions and can generalize to predict the products for reactants they have not seen before. youtube.com

Guiding Experimental Work: Theoretical predictions can guide experimental efforts by identifying promising reaction conditions or substrates. emich.edu For example, computational screening can help in the design of new, more efficient, or more selective pyrrolidine-based organocatalysts by evaluating their structural and electronic properties before undertaking their synthesis. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Class |

|---|---|

| 2-(Phenethoxymethyl)pyrrolidine | C₁₃H₁₉NO |

| Pyrrolidine | C₄H₉N |

| Piperidine (B6355638) | C₅H₁₁N |

| N-fluoro amides | R-CO-NHF |

| N-chloro amides | R-CO-NHCl |

| N-Boc-protected alkynamine | C₅H₉O₂-N(R)-C≡CH |

| PhI(OAc)₂ (Iodosobenzene diacetate) | C₁₀H₁₁IO₄ |

| N-acylaziridines | R-CO-N(CH₂)₂ |

| (Hetero)arylthianthrenium triflates | Ar-S⁺(C₁₂H₈S) CF₃SO₃⁻ |

| Iminium ion | [R₂C=NR₂]⁺ |

| Enamine | R₂N-CR=CR₂ |

| Proline | C₅H₉NO₂ |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | C₁₈BF₁₅ |

| Indole | C₈H₇N |

| Indoline (B122111) | C₈H₉N |

| 1,4,5-Trisubstituted pyrrolidine-2,3-dione | C₄H₂NO₂(R)₃ |

| Metal-Imido Complex | LₙM=NR |

| Azametallacycle | Cyclic compound with M-N bond |

| Triflic acid | CF₃SO₃H |

| N-hydroxy azacycles | Cyclic amine with N-OH group |

| (S)-prolinol | C₅H₁₁NO |

| 4-hydroxyproline | C₅H₉NO₃ |

| Avanafil | C₂₃H₂₆ClN₇O₃ |

| Asunaprevir | C₃₅H₄₆N₄O₉S |

| Paritaprevir | C₄₁H₄₃N₅O₇S |

| 3-fluoropyrrolidine | C₄H₈FN |

| Benzaldehyde | C₇H₆O |

| Acetone | C₃H₆O |

| Furan | C₄H₄O |

| Vanadium(III) chloride | VCl₃ |

| N,N-bis(trimethylsilyl)aniline | C₁₂H₂₃NSi₂ |

Advanced Synthetic Applications and Transformations of 2 Phenethoxymethyl Pyrrolidine Scaffolds

Pyrrolidines as Key Intermediates for Complex Molecule Synthesis

The pyrrolidine (B122466) nucleus is a versatile building block in organic synthesis due to its unique structural and chemical properties. Its non-planar, puckered conformation provides a three-dimensional (3D) framework that is highly advantageous for exploring chemical space, a critical aspect of modern drug discovery. nih.govnih.gov This sp³-hybridized scaffold allows for the creation of molecules with defined stereochemistry, which is crucial for selective interaction with biological targets. nih.govresearchgate.net

Synthetic chemists utilize pyrrolidine derivatives, such as those based on the 2-(Phenethoxymethyl)pyrrolidine framework, as chiral synthons and intermediates for constructing more complex molecular architectures. rsc.org The inherent chirality of many pyrrolidine precursors, like the amino acid L-proline, provides a straightforward entry into enantiomerically pure compounds. rsc.org Various synthetic strategies, including multicomponent reactions, cycloadditions, and ring contractions of larger heterocycles like pyridines, have been developed to access functionalized pyrrolidine rings, highlighting their synthetic tractability. osaka-u.ac.jpnih.gov

Utility of Pyrrolidine-Based Scaffolds in Medicinal Chemistry Precursors

The pyrrolidine scaffold is a foundational component in a vast array of medicinal chemistry precursors, leading to drugs with diverse therapeutic applications. dntb.gov.ua Its structural and physicochemical properties—such as improved water solubility and the ability to form key hydrogen bonds—make it an ideal starting point for drug design. acs.org The nitrogen atom within the ring acts as a key site for modification and interaction with biological targets. nih.gov

The indoline (B122111) scaffold, which features a pyrrolidine ring fused to a benzene (B151609) ring, is found in numerous therapeutic agents, including anticancer and antihypertensive drugs. acs.org Furthermore, polyhydroxylated pyrrolidines, also known as aza-sugars, serve as precursors for compounds that treat metabolic diseases and cancer by mimicking the transition state of carbohydrate-processing enzymes. nih.gov The directed evolution of enzymes has even enabled the biocatalytic synthesis of chiral pyrrolidines from simple azide (B81097) precursors, providing an efficient and selective route to valuable pharmaceutical building blocks. nih.govacs.orgescholarship.org

Post-Synthetic Derivatizations of Pyrrolidine Products

Once the core pyrrolidine ring is synthesized, post-synthetic derivatization is a powerful strategy for creating libraries of analogues for biological screening. The pyrrolidine nitrogen is a primary site for such modifications, with an estimated 92% of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov This nucleophilic nitrogen can be readily functionalized through reactions like acylation, alkylation, and arylation to introduce diverse substituents that can modulate a compound's pharmacological profile.

Beyond the nitrogen atom, the carbon skeleton of the pyrrolidine ring also offers opportunities for derivatization. For instance, skeletal editing techniques have emerged that allow for the direct insertion of a nitrogen atom into the pyrrolidine ring itself, transforming it into a different heterocyclic system, such as a tetrahydropyridazine. nih.gov This advanced strategy dramatically expands the accessible chemical space from a single pyrrolidine precursor. Other transformations include reactions on substituents, such as the conversion of ester groups to amides or the reduction of ketones to alcohols, further diversifying the final products. osaka-u.ac.jp Treatment of proline-derived α-hydroxyphosphonates with deoxyfluorinating reagents can induce ring transformations, leading to fluorinated piperidine (B6355638) or other pyrrolidine derivatives, demonstrating the complex transformations the scaffold can undergo. rsc.org

Exploration of Structure-Activity Relationships (SAR) in Modified Pyrrolidine Structures

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For pyrrolidine-based compounds, SAR analyses are essential for optimizing potency, selectivity, and pharmacokinetic properties. bohrium.comnih.gov These studies involve the systematic modification of the pyrrolidine scaffold and its substituents to map the chemical space and identify key pharmacophoric elements.

For example, in the development of kappa opioid receptor (KOR) agonists, a novel scaffold featuring a pyrrolidinyl-substituted pyranopiperazine was investigated. acs.org SAR studies revealed that the pyrrolidine nitrogen formed a crucial salt bridge with an aspartate residue in the receptor, an interaction essential for binding. acs.org Modifications to other parts of the molecule, guided by this core interaction, led to analogues with reduced recruitment of β-arrestin, a desirable trait for developing safer analgesics. acs.org Similarly, in the design of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a key bacterial resistance enzyme, SAR studies on a pyrrolidine pentamine scaffold were conducted. mdpi.comnih.gov These studies demonstrated that while truncating the molecule led to a loss of activity, specific modifications to functionalities and stereochemistry at different positions had varied and predictable effects on inhibitory properties. mdpi.comnih.gov

Impact of Pyrrolidine Ring Substitutions on Biological Activity (General Context)

The position, nature, and stereochemistry of substituents on the pyrrolidine ring have a profound impact on biological activity. nih.govnih.gov The ring's flexible, non-planar conformation can be controlled or "locked" by the appropriate choice of substituents, which in turn influences how the molecule presents its pharmacophoric groups to a biological target. nih.gov

Substitutions at C2: As seen in the this compound structure, substituents at the C2 position can significantly influence basicity and are often key components of the pharmacophore. nih.gov In the development of CXCR4 antagonists, (S)-pyrrolidines with specific substitutions at C2 were found to be critical for high binding affinity. nih.gov

Substitutions at C3 and C4: Substituents at the C3 and C4 positions are known to strongly influence the puckering of the pyrrolidine ring. nih.gov For instance, the introduction of a fluorine atom at C4 can control the ring's conformation, favoring either an endo or exo envelope shape depending on its stereochemistry. nih.gov This conformational control is crucial for orienting other substituents correctly for receptor binding. In a series of anticonvulsant pyrrolidine-2,5-diones, a non-aromatic sec-butyl group at the C3 position was found to positively affect activity. nih.gov

Substitutions at Nitrogen (N1): The nitrogen atom is the most common point of diversification. nih.gov In many cases, tertiary amines (N-substituted pyrrolidines) are more potent agonists or antagonists than their secondary amine (N-unsubstituted) counterparts. nih.gov

The following tables summarize findings from select SAR studies on pyrrolidine derivatives, illustrating the impact of substitutions on activity.

Table 1: SAR of Pyrrolidine-2,5-dione Derivatives as Anticonvulsants nih.gov Data derived from a study on pyrrolidine-2,5-dione-acetamides.

| Compound | R1 Substituent (at C3) | R2 Substituent (on Phenylpiperazine) | Anticonvulsant Activity (6 Hz test, ED₅₀) |

| 69k | sec-Butyl | 3-Trifluoromethyl | 108.80 mg/kg |

| 69l | sec-Butyl | 2-Chloro | ~130.56 mg/kg (1.2-fold higher than 69k) |

Table 2: SAR of Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors mdpi.com Data derived from a study on inhibitors of amikacin (B45834) resistance.

| Compound Analogue | Modification from Lead Compound | Resulting Activity |

| R1 Position Analogue | Replacement of S-phenyl moiety | Loss of inhibitory activity |

| R4 Position Analogue | Replacement of S-phenyl with S-benzyl | Comparable activity to lead |

| Truncated Analogues | Removal of key functional groups | Loss of inhibitory activity |

These examples clearly demonstrate that a deep understanding of how substitutions on the pyrrolidine ring affect its conformation and interactions is essential for the rational design of complex and effective molecules.

Future Research Directions and Unexplored Avenues for 2 Phenethoxymethyl Pyrrolidine

Development of Novel Synthetic Strategies for the Phenethoxymethyl-Pyrrolidine Motif

The synthesis of substituted pyrrolidines is a mature field, yet opportunities for innovation persist, particularly for creating specific substitution patterns like the phenethoxymethyl group at the C2 position. mdpi.com Current methods often rely on the functionalization of pre-existing pyrrolidine (B122466) rings, such as those derived from proline. mdpi.com

Future strategies could focus on more convergent and atom-economical approaches. Multicomponent reactions (MCRs), for instance, offer a powerful tool for the rapid assembly of complex molecules from simple starting materials. tandfonline.com A potential MCR approach to the phenethoxymethyl-pyrrolidine motif could involve the reaction of an aldehyde, an amine, and a suitable dienophile in a one-pot process.

Another promising avenue is the development of novel cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides is a classic and effective method for constructing the pyrrolidine ring. nih.govmdpi.com Research into new catalysts and chiral auxiliaries for these reactions could lead to highly stereoselective syntheses of 2-(phenethoxymethyl)pyrrolidine. chemistryviews.org Furthermore, photocatalytic [3+2] cycloadditions are emerging as a powerful technique, offering mild reaction conditions and unique reactivity. researchgate.netnih.gov

The ether linkage itself presents a target for innovative synthetic design. Instead of pre-forming the phenethyl ether and attaching it to the pyrrolidine ring, or vice versa, tandem reactions that form both the ring and the ether linkage concurrently would be highly efficient. For example, a catalytic cascade reaction could initiate with the formation of the pyrrolidine ring, followed by an in-situ etherification.

| Synthetic Strategy | Description | Potential Starting Materials | Key Advantages |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. tandfonline.com | Aldehydes, amines, alkenes | High atom economy, operational simplicity, rapid access to molecular diversity. |

| [3+2] Cycloadditions | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile (e.g., alkene) to form a five-membered ring. nih.govmdpi.com | Imino esters, alkenes with a phenethoxy group | High stereocontrol, direct formation of the pyrrolidine ring. chemistryviews.org |

| Photocatalytic Cycloadditions | Use of light and a photocatalyst to initiate cycloaddition reactions under mild conditions. researchgate.netnih.gov | Cyclopropyl ketones, imines | Access to unique reactivity, environmentally friendly. |

| Tandem Ring Formation/Etherification | A cascade reaction where both the pyrrolidine ring and the ether linkage are formed in a single synthetic operation. | Amino alcohols, phenethyl halides | High efficiency, reduced number of synthetic steps. |

| From Chiral Pool Precursors | Modification of readily available chiral molecules like (S)-prolinol. mdpi.com | (S)-prolinol, phenethyl bromide | High enantiopurity, predictable stereochemistry. nih.gov |

Expansion of Catalytic Applications for Pyrrolidine-Based Systems with Ether Linkages

Pyrrolidine derivatives, particularly those derived from prolinol, are renowned for their use as organocatalysts in a wide array of asymmetric transformations. mdpi.comrsc.org The introduction of a phenethoxymethyl group at the C2 position could significantly modulate the catalytic properties of the pyrrolidine scaffold.

The ether linkage can influence the steric environment around the catalytic site. The bulky phenethoxymethyl group could enhance enantioselectivity in reactions by creating a more defined chiral pocket, thereby directing the approach of substrates more effectively. This has been observed in diarylprolinol silyl (B83357) ethers, where bulky substituents on the silicon atom can have a profound effect on the outcome of the reaction. acs.orgacs.org

Furthermore, the ether's oxygen atom can act as a hydrogen bond acceptor, potentially participating in the catalytic cycle through non-covalent interactions. This could be particularly relevant in bifunctional catalysis, where both the pyrrolidine nitrogen and the ether oxygen cooperate to activate the substrates. csic.es

NMR studies have shown that the structure of prolinol ethers influences the formation and stability of key enamine intermediates in organocatalysis. nih.gov The nature of the O-protecting group affects the amount of enamine formed, which is a critical factor for catalyst reactivity. nih.gov Future research should systematically investigate how the phenethoxymethyl group, in comparison to other ether or silyl ether groups, impacts these "parasitic equilibria" to optimize catalyst design. nih.gov

| Potential Catalytic Application | Role of the Phenethoxymethyl Group | Expected Outcome |

| Asymmetric Aldol (B89426) Reactions | Steric hindrance to control the facial selectivity of the enolate attack. mdpi.com | Higher enantioselectivity and diastereoselectivity. |

| Michael Additions | Creation of a defined chiral pocket to direct the nucleophilic attack. acs.org | Improved stereocontrol in the formation of C-C bonds. |

| Diels-Alder Reactions | Influencing the conformation of the iminium ion intermediate. | Enhanced endo/exo selectivity and enantioselectivity. |

| α-Functionalization of Carbonyls | Non-covalent interactions (hydrogen bonding) to help organize the transition state. csic.es | Increased reaction rates and stereoselectivity. |

Exploration of Alternative Mechanistic Pathways for Pyrrolidine Formation and Derivatization

Understanding the reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For pyrrolidine synthesis, several mechanistic pathways are well-established, but there is always room for discovering new ones or refining existing models.

The [3+2] cycloaddition of azomethine ylides is a cornerstone of pyrrolidine synthesis, and its mechanism has been extensively studied. nih.govyoutube.com However, the precise role of catalysts, additives, and the electronic nature of the substituents on the reactants can still be further elucidated. For a molecule like this compound, it would be insightful to computationally and experimentally investigate how the phenethoxymethyl group influences the frontier molecular orbitals of the reactants and the stability of the transition states.

Intramolecular C-H amination is another powerful method for constructing pyrrolidine rings. nih.govacs.org These reactions often proceed through radical or nitrene intermediates, and the mechanism can be complex. nih.govresearchgate.net Mechanistic studies, including kinetic analysis and isotopic labeling, could unravel the detailed steps of these transformations and allow for better control over the regioselectivity and stereoselectivity. researchgate.net

Emerging techniques like photoredox catalysis are opening up entirely new mechanistic paradigms for pyrrolidine chemistry. nih.gov The reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, for example, proceeds through a single-electron transfer mechanism facilitated by a photocatalyst and a Lewis acid. nih.gov Exploring the application of such methods to derivatives like this compound could lead to novel skeletal remodeling reactions.

| Mechanistic Pathway | Key Intermediates | Areas for Future Exploration |

| [3+2] Cycloaddition | Azomethine ylide, dipolarophile | Influence of the ether linkage on frontier molecular orbitals and transition state stability. nih.govresearchgate.net |

| Intramolecular C-H Amination | Nitrogen-centered radicals, nitrenes | Regio- and stereoselectivity control in the presence of the phenethoxymethyl group. nih.govacs.orgnih.gov |

| Photoredox-Catalyzed Reactions | Radical ions, open-shell species | Application to skeletal editing and late-stage functionalization of the phenethoxymethyl-pyrrolidine scaffold. nih.govacs.org |

| Ring Contraction/Expansion | Strained-ring intermediates | Development of novel ring-contraction or expansion strategies to access the pyrrolidine core. nih.gov |

Integration of this compound and its Analogues into Emerging Synthetic Methodologies

The unique structural and electronic properties of this compound make it a promising candidate for integration into cutting-edge synthetic methodologies.

Biocatalysis is rapidly becoming a mainstream tool for the synthesis of chiral molecules. mdpi.com Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the intramolecular C-H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. nih.govacs.org Substrates bearing ether functionalities could be designed to be compatible with these enzymatic systems, offering a green and highly selective route to enantiopure this compound. One-pot photoenzymatic processes are also being developed for the synthesis of chiral pyrrolidines. acs.orgnih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.net The synthesis of pyrrolidine derivatives in flow reactors has been demonstrated. researchgate.net Photochemical reactions, in particular, are well-suited for flow chemistry, and the synthesis of pyrrolidine analogues via intramolecular photochemical [2+2]-cycloaddition in flow has been reported. researchgate.net Developing a continuous-flow process for the synthesis of this compound could enable its large-scale production for further applications.

Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. The pyrrolidine ring is a robust scaffold that can be functionalized at various positions. Palladium-catalyzed hydroarylation, for instance, allows for the introduction of aryl groups at the C3 position of the pyrrolidine ring. nih.gov Applying such methods to this compound would provide rapid access to a library of novel compounds for biological screening.

| Emerging Methodology | Potential Role of this compound | Key Advantages |

| Biocatalysis | As a substrate for engineered enzymes (e.g., P450s, transaminases). nih.govacs.org | High enantioselectivity, mild and sustainable reaction conditions. |

| Flow Chemistry | Target molecule for continuous-flow synthesis. researchgate.netresearchgate.net | Scalability, improved safety and control, potential for automation. |

| Photoredox Catalysis | As a building block for radical-based transformations. researchgate.net | Access to novel reactivity and bond formations under mild conditions. |

| Late-Stage Functionalization | As a scaffold for the introduction of further chemical diversity. nih.gov | Rapid generation of analogues for structure-activity relationship studies. |

Q & A

Q. What are the key synthetic routes for 2-(Phenethoxymethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes substituting a chloromethyl group (e.g., 2-(Chloromethyl)pyrrolidine) with phenethoxy groups under alkaline conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane or aqueous NaOH), temperature (20–80°C), and stoichiometry of reagents critically affect yield and purity. For example, evidence from analogous compounds shows that excess phenethyl alcohol improves substitution efficiency, while elevated temperatures may lead to side reactions like oxidation or ring-opening .